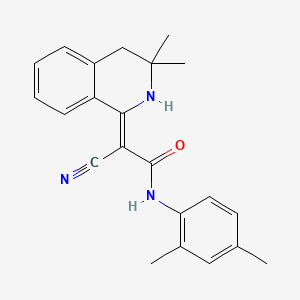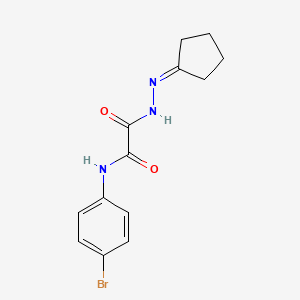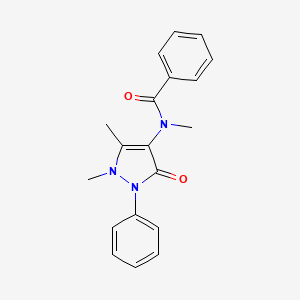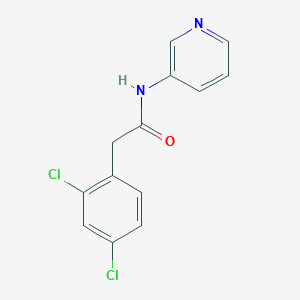![molecular formula C19H28N2O B5097214 3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE](/img/structure/B5097214.png)
3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, leading to various biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
3-CYCLOPENTYL-1-[4-(2-METHYLPHENYL)PIPERAZINO]-1-PROPANONE can be compared with other piperazine derivatives such as:
- 1-(1-CYCLOPENTYL-3-PIPERIDINYL)-4-(2-METHYLPHENYL)PIPERAZINE
- 3-CYCLOPENTYL-1-(4-FLUORO-2-METHYLPHENYL)-1-PROPANONE
These compounds share similar structural features but differ in their specific substituents and resulting biological activities. The uniqueness of this compound lies in its specific combination of cyclopentyl and piperazine moieties, which may confer distinct pharmacological properties.
Properties
IUPAC Name |
3-cyclopentyl-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O/c1-16-6-2-5-9-18(16)20-12-14-21(15-13-20)19(22)11-10-17-7-3-4-8-17/h2,5-6,9,17H,3-4,7-8,10-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYXWCCMVZKTWLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)CCC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]methanamine](/img/structure/B5097131.png)
![1-[(5-Bromo-2,4-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B5097135.png)
![8-{[4-(1-pyrrolidinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5097142.png)

![4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5097171.png)
![1-[2-[2-(4-methylphenoxy)ethoxy]ethyl]piperidine](/img/structure/B5097187.png)

![1-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}-4-methyl-2-nitrobenzene](/img/structure/B5097200.png)

![N-(4-chlorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-3-nitrobenzamide](/img/structure/B5097206.png)

![diethyl 2-[(trifluoroacetyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5097229.png)

![[1-({1-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B5097240.png)
